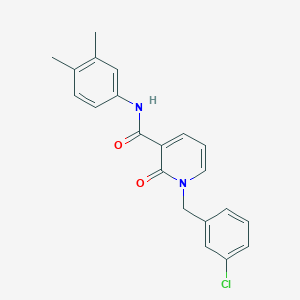

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

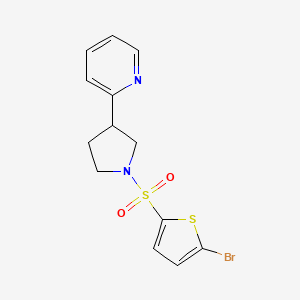

The compound N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide is a derivative of benzamide with a thiazole ring and a methylsulfonyl group. Benzamide derivatives are known for their biological activities, and the incorporation of a thiazole ring often contributes to the compound's pharmacological properties. The ethylphenyl group may influence the lipophilicity and binding interactions of the molecule.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the formation of an amide bond between a carboxylic acid or its functional equivalent and an amine. In the case of this compound, the synthesis would likely involve the coupling of a thiazole-containing amine with a methylsulfonyl benzoyl chloride. Microwave-assisted synthesis is a method that has been used for similar compounds, providing a rapid and efficient route to obtain the desired products .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). The thiazole ring is expected to exhibit characteristic chemical shifts in the NMR spectrum, and the presence of the methylsulfonyl group would be evident from its unique IR absorption bands. The molecular structure is also influenced by the presence of the ethyl group on the phenyl ring, which can affect the overall conformation and electronic distribution .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including hydrolysis of the amide bond, substitution reactions on the aromatic ring, and transformations involving the thiazole moiety. The methylsulfonyl group is relatively inert but can undergo oxidation to form sulfone derivatives. The thiazole ring can participate in electrophilic substitution reactions and potentially form coordination complexes with metals .

Physical and Chemical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, would be influenced by the presence of the thiazole ring and the methylsulfonyl group. These groups can also affect the compound's chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles. The lipophilicity of the compound is likely to be increased due to the ethylphenyl group, which could impact its pharmacokinetic profile .

Aplicaciones Científicas De Investigación

Cardiac Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, closely related to the structure of N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(methylsulfonyl)benzamide, have been synthesized and studied for cardiac electrophysiological activity. Some of these compounds showed comparable potency to sematilide, a selective class III agent, in in vitro Purkinje fiber assays, indicating their potential in cardiac electrophysiology (Morgan et al., 1990).

Anticancer Activity

A series of substituted N-(thiazolyl)phenyl benzamides were designed, synthesized, and evaluated for anticancer activity against various cancer cell lines. Some of these compounds exhibited moderate to excellent anticancer activity, suggesting the potential application of similar compounds in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Agents

Synthesis of N-phenyl-4-(thiazolyl)-phenyl-thiazol-2-amine derivatives and benzamide ethers demonstrated promising antimicrobial activity, including against Gram-positive and Gram-negative bacterial strains, as well as fungal strains. This indicates the potential of thiazolyl benzamide derivatives in developing new antimicrobial agents (Bikobo et al., 2017).

Antifungal Action

Sulfonyl-substituted nitrogen-containing heterocyclic systems, including N-(diethylsulfamoyl)-N-(thiazolyl)benzamides, have shown sensitivity to Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans, showcasing their potential as antifungal agents (Sych et al., 2019).

COVID-19 Drug Potential

Investigations on sulfonamide derivatives, including thiazolyl benzamides, for antimalarial activity, have shown potential implications in COVID-19 drug research. These compounds have exhibited promising properties for inhibiting SARS-CoV-2 main protease and Spike Glycoprotein, suggesting their application in COVID-19 treatment (Fahim & Ismael, 2021).

Propiedades

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-3-13-8-10-14(11-9-13)16-12-25-19(20-16)21-18(22)15-6-4-5-7-17(15)26(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNESMYOGWQGNQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2526678.png)

![N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2526680.png)

![Methyl 2-oxo-1H-[1,3]oxazolo[5,4-c]pyridine-4-carboxylate](/img/structure/B2526692.png)

![5-[3-(4-Benzylpiperazin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2526696.png)